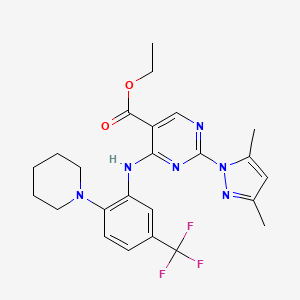
C24H27F3N6O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H27F3N6O2 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione . This compound is a synthetic chemical often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the core purine structure and subsequent functionalization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification process often involves crystallization, distillation, or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of various reduced forms of the compound.
Scientific Research Applications
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dih
Properties
Molecular Formula |
C24H27F3N6O2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-piperidin-1-yl-5-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27F3N6O2/c1-4-35-22(34)18-14-28-23(33-16(3)12-15(2)31-33)30-21(18)29-19-13-17(24(25,26)27)8-9-20(19)32-10-6-5-7-11-32/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,28,29,30) |
InChI Key |
DMHWIZYQWXKGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















